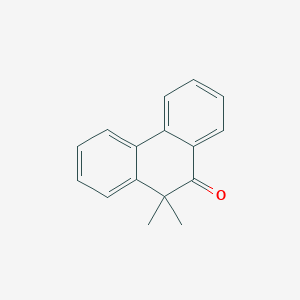

10,10-Dimethylphenanthren-9-one

説明

10,10-Dimethylphenanthren-9-one is a polycyclic aromatic ketone featuring a phenanthrene core substituted with two methyl groups at the 10-position and a ketone moiety at the 9-position. Phenanthrenone derivatives are of interest in organic synthesis, materials science, and pharmacology due to their rigid aromatic frameworks and tunable electronic properties. For instance, 10,10-dimethylanthracen-9(10H)-one (CAS: 5447-86-9), an anthracene-based analog, is documented for its regulatory compliance (EINECS 226-666-4) . The phenanthrenone scaffold is structurally distinct from anthracenones due to the angular fusion of its three benzene rings, which influences steric and electronic behavior.

特性

CAS番号 |

6948-59-0 |

|---|---|

分子式 |

C16H14O |

分子量 |

222.28 g/mol |

IUPAC名 |

10,10-dimethylphenanthren-9-one |

InChI |

InChI=1S/C16H14O/c1-16(2)14-10-6-5-8-12(14)11-7-3-4-9-13(11)15(16)17/h3-10H,1-2H3 |

InChIキー |

AQDOJLHKSYMMEV-UHFFFAOYSA-N |

正規SMILES |

CC1(C2=CC=CC=C2C3=CC=CC=C3C1=O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The preparation of 10,10-Dimethylphenanthren-9-one typically involves several steps:

Substitution Reaction: The process begins with the substitution reaction of o-chlorobenzyl chloride and benzene to form o-chlorodiphenylmethane.

Grignard Reaction: o-Chlorodiphenylmethane undergoes a Grignard reaction with magnesium ribbons to form a Grignard reagent.

Addition Reaction: The Grignard reagent reacts with acetone, followed by hydrolysis and condensation reactions to produce 10,10-dimethyl diphenylmethane.

Bromination and Hydrolysis: Finally, 10,10-dimethyl diphenylmethane undergoes bromination and hydrolysis to yield 10,10-Dimethylphenanthren-9-one.

Industrial Production Methods: Industrial production methods for 10,10-Dimethylphenanthren-9-one are similar to the laboratory synthesis but are optimized for higher yields and cost efficiency. The process involves large-scale reactions with careful control of reaction conditions to ensure the purity and quality of the final product .

Types of Reactions:

Oxidation: 10,10-Dimethylphenanthren-9-one can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in electrophilic substitution reactions, where the methyl groups or the ketone group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Various electrophiles in the presence of catalysts like aluminum chloride or ferric chloride.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted phenanthrene derivatives.

科学的研究の応用

10,10-Dimethylphenanthren-9-one has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of 10,10-Dimethylphenanthren-9-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and DNA. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

類似化合物との比較

10,10-Dimethyl-9(10H)-anthracenone (XE991)

- Core Structure : Anthracene (linear triaromatic rings) with a ketone at position 9 and two methyl groups at position 10.

- Key Properties: Demonstrated potent enhancement of neurotransmitter release (EC50 = 490 nM for acetylcholine), outperforming linopirdine (EC50 = 4.2 µM) in rat brain slices .

- Comparison: The linear anthracene core may facilitate stronger π-π interactions in biological systems, whereas the angular phenanthrenone structure could offer steric hindrance, altering binding affinity or metabolic stability.

9,10-Dimethoxyphenanthrene

- Core Structure : Phenanthrene with methoxy groups at positions 9 and 10.

- Key Properties :

- Comparison : The ketone in 10,10-dimethylphenanthren-9-one introduces electrophilicity, enabling nucleophilic reactions (e.g., Grignard additions), while methoxy-substituted phenanthrenes are more suited for charge-transfer complexes .

10-Hydroxy-10-(1,3-thiazol-2-ylmethyl)-phenanthren-9(10H)-one

- Core Structure: Phenanthrenone with hydroxyl and thiazolylmethyl substituents at position 10.

- Key Properties: Characterized by single-crystal X-ray diffraction (R factor = 0.028), confirming planar geometry and substituent orientation . Thiazole and hydroxyl groups enable hydrogen bonding and metal coordination, unlike the non-polar methyl groups in 10,10-dimethylphenanthren-9-one.

- Comparison : Polar substituents expand applications in coordination chemistry, while methyl groups may improve lipophilicity for membrane permeability in drug design.

3,6-Dimethylphenanthrene-9,10-dicarbonitrile

- Core Structure: Phenanthrene with methyl groups at positions 3 and 6 and cyano groups at positions 9 and 10.

- Key Properties: X-ray data reveal elongated C-C bonds (1.47–1.49 Å) due to steric strain from methyl and cyano groups . Electron-withdrawing cyano groups reduce aromaticity, contrasting with the electron-donating methyl groups in 10,10-dimethylphenanthren-9-one.

- Comparison : The dicarbonitrile’s electron-deficient core is suited for optoelectronic materials, whereas the ketone in 10,10-dimethylphenanthren-9-one may stabilize radical intermediates.

9,10-Phenanthrenedione

- Core Structure : Phenanthrene with ketone groups at positions 9 and 10.

- Key Properties :

- Comparison: The monoketone in 10,10-dimethylphenanthren-9-one is less reactive but offers a single site for functionalization, whereas the dione supports dual modifications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。